molecular formula C10H10O2 B12858755 3-(Methoxymethyl)benzofuran

3-(Methoxymethyl)benzofuran

Cat. No.: B12858755
M. Wt: 162.18 g/mol
InChI Key: PZBAQHLXNRKUKA-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)benzofuran is a chemical compound belonging to the benzofuran family, which is characterized by a fused benzene and furan ring structure. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethyl)benzofuran typically involves the reaction of benzofuran with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is typically purified by distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 3-(Methoxymethyl)benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Methoxymethyl)benzofuran has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including anti-tumor and anti-viral properties.

    Medicine: Investigated for its potential as a lead compound in drug development for various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)benzofuran involves its interaction with specific molecular targets and pathways. The methoxymethyl group can enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in tumor growth or viral replication .

Comparison with Similar Compounds

Uniqueness: This group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

3-(methoxymethyl)-1-benzofuran

InChI

InChI=1S/C10H10O2/c1-11-6-8-7-12-10-5-3-2-4-9(8)10/h2-5,7H,6H2,1H3

InChI Key

PZBAQHLXNRKUKA-UHFFFAOYSA-N

Canonical SMILES

COCC1=COC2=CC=CC=C21

Origin of Product

United States

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